Superior N-Glycan Branching Potency in Human CD4+ T Cells Compared to GlcNAc and GlcNAc-3-Acetate
In a direct head-to-head comparison using flow cytometry with L-PHA staining, GlcNAc-6-Acetate at concentrations of 10, 20, and 40 mM dose-dependently increased N-glycan branching in human CD4+ T cells to a degree significantly greater than both GlcNAc-3-Acetate (at 10–40 mM) and native GlcNAc (at 20–80 mM) [1]. The enhancement of N-glycan branching induced by 10 mM and 20 mM GlcNAc-6-Acetate was associated with no and minimal toxicity, respectively, as measured by MTT viability assay and Annexin V/7-AAD staining [1].
| Evidence Dimension | N-glycan branching (L-PHA staining, relative % normalized to media control) in human CD4+ T cells |
|---|---|
| Target Compound Data | Dose-dependent increase: 10 mM, 20 mM, 40 mM GlcNAc-6-Acetate (G-6-A). Maximal effect at 40 mM with no/low toxicity at 10–20 mM. |
| Comparator Or Baseline | GlcNAc (20–80 mM) and GlcNAc-3-Acetate (G-3-A) at 10–40 mM. GlcNAc-6-Acetate raised N-glycan branching greater than both at corresponding concentrations. |
| Quantified Difference | GlcNAc-6-Acetate produced greater N-glycan branching than GlcNAc at 2–4× lower concentration and surpassed GlcNAc-3-Acetate across the tested dose range. |
| Conditions | Human CD4+ T cells activated with PMA (5 ng/mL) plus ionomycin (125 ng/mL), 5-day culture, flow cytometry with Phaseolus vulgaris leukoagglutinin (L-PHA) lectin staining, n = 3 independent experiments with triplicate treatments. |
Why This Matters
This demonstrates that procurement of GlcNAc-6-Acetate enables researchers to achieve higher target engagement (N-glycan branching) at lower concentrations with a reduced toxicity burden compared to native GlcNAc or the 3-acetate isomer, directly impacting experimental efficiency and biological relevance in T cell glycobiology studies.
- [1] Lee, S. U., Li, C. F., Mortales, C. L., Pawling, J., Dennis, J. W., Grigorian, A., & Demetriou, M. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PLoS ONE, 14(3), e0214253. View Source
